![molecular formula C26H21Cl3N8 B607991 B-Raf inhibitor 1 dihydrochloride CAS No. 1191385-19-9](/img/structure/B607991.png)
B-Raf inhibitor 1 dihydrochloride
Overview
Description
B-Raf inhibitor 1 dihydrochloride, also known as Compound 13, is a potent and selective B-Raf inhibitor . It binds to the DFG-out conformation with Ki of 1 nM for B-Raf (WT), B-Raf (V600E), and C-Raf . It has been used for research purposes .
Molecular Structure Analysis
The molecular formula of B-Raf inhibitor 1 dihydrochloride is C26H21Cl3N8 . Its molecular weight is 551.86 . The CAS number is 1191385-19-9 .Scientific Research Applications
Cancer Treatment
B-Raf inhibitors are effective for treating BRAF-mutated papillary (PTC) and anaplastic (ATC) thyroid carcinomas . However, acquired resistance can impair tumor cells’ sensitivity and limit drug efficacy .
Metabolic Targeting
Targeting metabolic vulnerabilities is emerging as a powerful approach in cancer treatment . B-Raf inhibitors, in combination with other drugs like diclofenib, can restrain the glycolytic phenotype and synergistically reduce tumor cell viability .
Overcoming Drug Resistance
B-Raf inhibitors are used to overcome drug resistance in BRAF-mutated tumors . Despite the majority of patients with BRAFV600E-mutant tumors deriving clinical benefit from B-Raf inhibitor-based combinations, resistance to treatment develops in most .
Lineage-Specific Dependencies
B-Raf is a tumour-agnostic drug target with lineage-specific dependencies . This means that the effectiveness of B-Raf inhibitors can vary depending on the specific type of cancer.
Signal Transduction
B-Raf plays a crucial role in signal transduction . Some mutant B-Raf occurs in cancer cells, and B-Raf inhibitors can help regulate these signals .
Cell Proliferation
B-Raf inhibitor 1 is an inhibitor of B-Raf kinase with IC50 values of 0.31μM and 0.72μM for cell proliferation, respectively in A375 and HCT116 . This means it can effectively inhibit cell proliferation in these cell lines.
Mechanism of Action
- Mutations : The most common mutation occurs at position 600 (V600E), leading to constitutively active B-Raf. This mutation is associated with various cancers, including melanoma, colorectal, ovarian, and thyroid cancer .
Target of Action
Mode of Action
Safety and Hazards
The safety data sheet advises to avoid dust formation, breathing mist, gas, or vapors. It also recommends avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
1-N-(4-chlorophenyl)-6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN8.2ClH/c1-15-4-9-19-18(10-12-29-24(19)34-17-7-5-16(27)6-8-17)21(15)35-25-20(3-2-11-28-25)22-23-26(32-13-30-22)33-14-31-23;;/h2-14H,1H3,(H,28,35)(H,29,34)(H,30,31,32,33);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLQRNBAJCQMMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21Cl3N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
B-Raf inhibitor 1 dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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